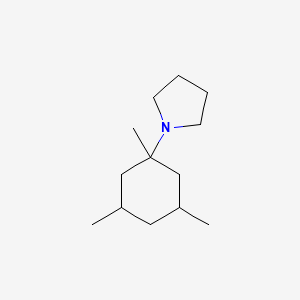
Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring attached to a 1,3,5-trimethylcyclohexyl group. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various molecular targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- can be achieved through several methods. One common approach involves the cyclization of appropriately substituted acyclic precursors. For example, the reaction of 1,3,5-trimethylcyclohexylamine with a suitable pyrrolidine precursor under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium on activated carbon, can enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on activated carbon, nickel catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions can produce amine or alkane derivatives .
科学的研究の応用
Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to modulate biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
作用機序
The mechanism of action of pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing cellular functions .
類似化合物との比較
Similar Compounds
Similar compounds to pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
- Pyrrolizines
Uniqueness
What sets pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- apart from other similar compounds is its unique structural combination of a pyrrolidine ring and a 1,3,5-trimethylcyclohexyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
685088-05-5 |
|---|---|
分子式 |
C13H25N |
分子量 |
195.34 g/mol |
IUPAC名 |
1-(1,3,5-trimethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C13H25N/c1-11-8-12(2)10-13(3,9-11)14-6-4-5-7-14/h11-12H,4-10H2,1-3H3 |
InChIキー |
QVEQDLBYFRYKKW-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(C)N2CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


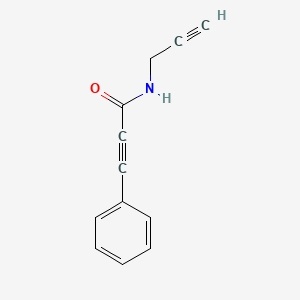
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
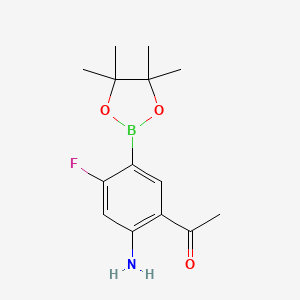
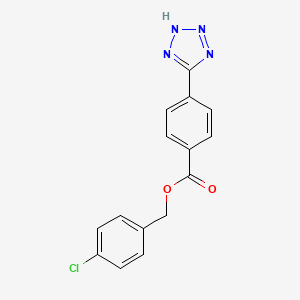
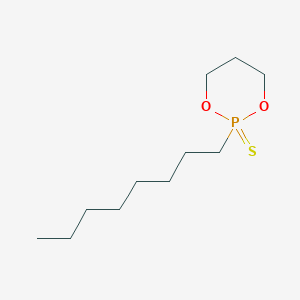
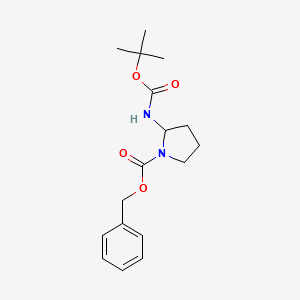
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
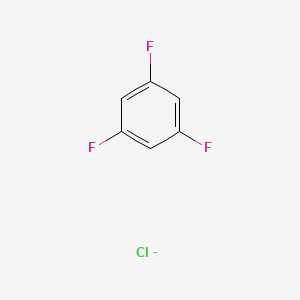



![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
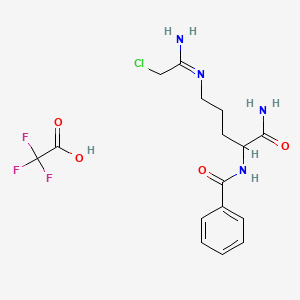
![(5-Bromo-furan-2-yl)-(1,4-diaza-bicyclo[3.2.2]non-4-yl)-methanone](/img/structure/B12520742.png)
